

Technical Guide: Spectroscopic Analysis of tert-Butylphenyl Glycidyl Ethers

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Compound of Interest

Compound Name: *1-tert-Butyl-2-(2,3-epoxypropoxy)benzene*

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed analysis of 4-tert-butylphenyl glycidyl ether, the para-substituted isomer, due to the absence of publicly available experimental NMR and mass spectrometry data for the ortho-isomer, **1-tert-Butyl-2-(2,3-epoxypropoxy)benzene**. The methodologies and expected spectral features are presented as a close analogue for research purposes.

Introduction

This technical guide offers an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of tert-butylphenyl glycidyl ether. This compound and its isomers are valuable intermediates in organic synthesis, particularly in the development of epoxy resins and as modifying agents in various polymers. Understanding their precise structural features through spectroscopic analysis is critical for quality control and for predicting their reactivity and performance in downstream applications. This guide will focus on the available data for the para-substituted isomer, 4-tert-butylphenyl glycidyl ether, to provide a foundational understanding of the spectroscopic properties of this class of molecules.

Experimental Protocols

The data presented in this guide are compiled from various sources. The following outlines a general experimental approach for obtaining the NMR and mass spectrometry data for a

compound such as 4-tert-butylphenyl glycidyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl_3), at a concentration of approximately 5-10 mg/mL.

- ^1H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 60 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are obtained on a spectrometer operating at a corresponding frequency (e.g., 15 MHz for a 60 MHz ^1H instrument). The chemical shifts are also referenced to TMS.

Mass Spectrometry (MS)

Mass spectral data can be acquired using various ionization techniques. Electron Ionization (EI) is a common method for this type of molecule.

- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into the mass spectrometer. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data

The following tables summarize the available NMR and MS data for 4-tert-butylphenyl glycidyl ether.

NMR Data

Table 1: ^1H and ^{13}C NMR Spectral Data for 4-tert-butylphenyl glycidyl ether

¹ H NMR (Varian A-60)	¹³ C NMR (Aldrich Chemical Company, Inc.)
Chemical Shift (ppm)	Assignment
Data not explicitly provided in search results	Aromatic protons (AA'BB' system)
Data not explicitly provided in search results	Methylene protons (-O-CH ₂ -)
Data not explicitly provided in search results	Methine proton (-CH-O)
Data not explicitly provided in search results	Methylene protons (oxirane ring)
Data not explicitly provided in search results	tert-Butyl protons (-C(CH ₃) ₃)

Note: While the availability of NMR spectra is mentioned, specific chemical shift values were not detailed in the provided search results. The assignments are based on the known structure of 4-tert-butylphenyl glycidyl ether.

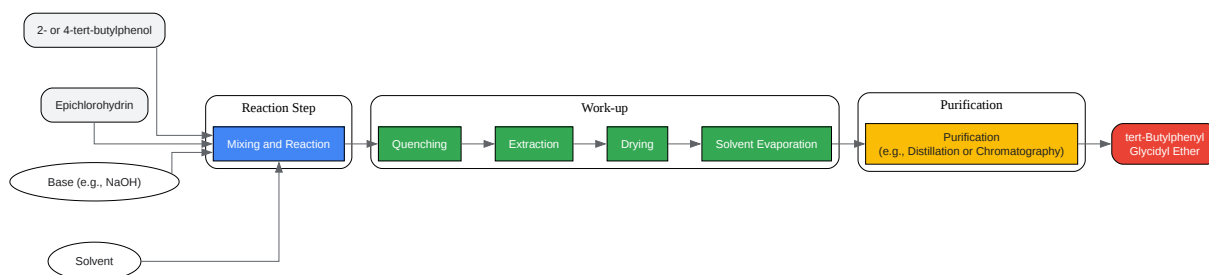
Mass Spectrometry Data

Table 2: Mass Spectrometry Fragmentation Data for 4-tert-butylphenyl glycidyl ether[1]

m/z	Relative Intensity	Putative Fragment Ion
206	Moderate	[M] ⁺ (Molecular Ion)
191	High	[M - CH ₃] ⁺
135	High	[M - C ₄ H ₉ O] ⁺
107	Moderate	[C ₇ H ₇ O] ⁺

Experimental Workflow and Synthesis

The synthesis of a tert-butylphenyl glycidyl ether typically involves the reaction of the corresponding tert-butylphenol with epichlorohydrin in the presence of a base. This reaction is a nucleophilic substitution where the phenoxide ion attacks the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the glycidyl ether.



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Caption: General synthesis workflow for tert-butylphenyl glycidyl ether.

This generalized workflow illustrates the key stages in the synthesis of tert-butylphenyl glycidyl ethers, from the initial reaction to the final purified product. Each step is crucial for achieving a high yield and purity of the target molecule, which is then subjected to spectroscopic analysis for structural confirmation.

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References

- 1. p-tert-Butylphenyl glycidyl ether | C₁₃H₁₈O₂ | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

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